Cas no 142882-53-9 (1-Naphthalenamine, 8-methoxy-)

1-Naphthalenamine, 8-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenamine, 8-methoxy-
- 8-methoxynaphthalen-1-amine
- 142882-53-9
- 1-Amino-8-methoxynaphthalene
- CRSQEEBKGDCJEC-UHFFFAOYSA-N
- CS-0256050
- SCHEMBL1803794
-
- Inchi: InChI=1S/C11H11NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,12H2,1H3
- InChI Key: CRSQEEBKGDCJEC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 173.084063974g/mol
- Monoisotopic Mass: 173.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.2Ų
1-Naphthalenamine, 8-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1326720-250mg |
8-Methoxynaphthalen-1-amine |
142882-53-9 | 98% | 250mg |
¥8206 | 2023-02-25 | |
Alichem | A219003444-1g |
1-Amino-8-methoxynaphthalene |
142882-53-9 | 98% | 1g |
$1,836.65 | 2023-03-01 | |
Alichem | A219003444-250mg |
1-Amino-8-methoxynaphthalene |
142882-53-9 | 98% | 250mg |
$693.60 | 2023-03-01 | |
Alichem | A219003444-500mg |
1-Amino-8-methoxynaphthalene |
142882-53-9 | 98% | 500mg |
$1,019.20 | 2023-03-01 |
Additional information on 1-Naphthalenamine, 8-methoxy-
Research Brief on 1-Naphthalenamine, 8-methoxy- (CAS: 142882-53-9): Recent Advances and Applications in Chemical Biology and Medicine
1-Naphthalenamine, 8-methoxy- (CAS: 142882-53-9) is a naphthalene derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, as well as its direct pharmacological effects. This research brief aims to summarize the latest findings related to this compound, highlighting its mechanisms of action, synthetic pathways, and emerging applications in drug discovery and development.
One of the most notable advancements in the study of 1-Naphthalenamine, 8-methoxy- is its application in the development of novel anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against specific kinase targets involved in tumor proliferation. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to the identification of several promising candidates with improved selectivity and reduced off-target effects. These findings underscore the potential of 1-Naphthalenamine, 8-methoxy- as a scaffold for designing next-generation kinase inhibitors.
In addition to its anticancer properties, recent investigations have revealed the compound's utility in neurodegenerative disease research. A study published in ACS Chemical Neuroscience (2024) reported that 1-Naphthalenamine, 8-methoxy- derivatives can modulate amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. The researchers employed molecular docking and in vitro assays to demonstrate that these derivatives interact with critical residues on amyloid-beta peptides, thereby disrupting their aggregation. This discovery opens new avenues for developing small-molecule therapeutics targeting protein misfolding disorders.
The synthetic chemistry of 1-Naphthalenamine, 8-methoxy- has also seen significant progress. A recent publication in Organic Letters (2023) described an efficient, one-pot synthesis method for this compound, achieving a yield of over 85% with minimal byproducts. The protocol employs a palladium-catalyzed coupling reaction, which offers advantages in terms of scalability and environmental sustainability compared to traditional methods. This advancement is particularly relevant for industrial applications, where cost-effective and green synthetic routes are highly desirable.
From a mechanistic perspective, computational studies have provided deeper insights into the interactions between 1-Naphthalenamine, 8-methoxy- and biological targets. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2024) revealed that the methoxy group at the 8-position plays a crucial role in stabilizing ligand-protein complexes through hydrogen bonding and hydrophobic interactions. These findings have important implications for rational drug design, as they highlight specific structural features that can be exploited to enhance binding affinity and specificity.
Looking ahead, researchers are exploring the potential of 1-Naphthalenamine, 8-methoxy- in other therapeutic areas, including infectious diseases and inflammation. Preliminary data from a 2024 study in Bioorganic & Medicinal Chemistry Letters suggest that certain derivatives exhibit antimicrobial activity against drug-resistant bacterial strains. While these results are promising, further validation through in vivo studies is needed to assess the clinical potential of these compounds.
In conclusion, 1-Naphthalenamine, 8-methoxy- (CAS: 142882-53-9) represents a versatile chemical entity with broad applications in drug discovery and development. Recent research has elucidated its mechanisms of action, optimized its synthetic accessibility, and expanded its therapeutic potential across multiple disease areas. As investigations continue, this compound is likely to remain a focal point in chemical biology and medicinal chemistry research, offering opportunities for the development of novel therapeutics with improved efficacy and safety profiles.
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